
2-Chlorobenzoxazole
Overview
Description
2-Chlorobenzoxazole is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzoxazole, where a chlorine atom is substituted at the second position of the benzoxazole ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzoxazole can be synthesized through various methods. One common method involves the reaction of 2-aminophenol with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to this compound . Another method involves the reaction of benzoxazolinones with phosphorus pentachloride .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting 2-aminophenol with chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Reaction Conditions
-
Reactants :
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2-Mercaptobenzoxazole (Formula II)
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Chlorine gas (Cl₂)
-
-
Catalyst/Additives : None required.
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Temperature : 0–100°C (initial reaction starts above the melting point of the product, typically 40–20°C to avoid ring chlorinations) .
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Time : 0.5–5 hours for addition of 2-mercaptobenzoxazole; total chlorination completes in ~3 hours .
Mechanism and Byproducts
The reaction proceeds via electrophilic substitution, replacing the thiol (-SH) group with chlorine. Key byproducts include sulfur chlorides (S₂Cl₂ or SCl₂) , which are isolated in high purity .
Parameter | Details |
---|---|
Stoichiometry | 1.5 mol Cl₂ per mol 2-mercaptobenzoxazole |
Yield | >90% (crude) |
Purification | Distillation under reduced pressure (S₂Cl₂ at 30°C; product at 118°C) |
Reaction Conditions
-
Reactants :
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Benzoxazolinone derivatives
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PCl₅ (excess)
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Mechanism and Byproducts
PCl₅ acts as a chlorinating agent, replacing the carbonyl oxygen with chlorine. The reaction forms phosphorus oxychloride (POCl₃) as a byproduct .
Example Reaction | Outcome |
---|---|
Benzoxazolinone + PCl₅ | → 2,6-Dichlorobenzoxazole (72% yield, m.p. 48–49°C, GC purity 99.7%) |
Alternative Synthetic Pathways
While not directly involving 2-chlorobenzoxazole as a reactant, these methods highlight its precursor chemistry:
Cyclization of 2-Aminophenols
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Reactants : 2-Aminophenols + β-diketones
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Scope : Tolerates substituents like Cl, Br, NO₂, and OMe on the aromatic ring .
Pd-Catalyzed Aerobic Oxidation
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Reactants : o-Aminophenols + isocyanides
Reaction Stability and Byproduct Management
-
Thermal Stability : Reactions are conducted below 100°C to prevent decomposition or undesired ring chlorinations .
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Byproduct Utilization : Sulfur chlorides (S₂Cl₂/SCl₂) are recovered as high-purity industrial chemicals, avoiding solvent contamination .
Industrial Advantages of Key Methods
Unresolved Challenges
Scientific Research Applications
Organic Synthesis
2-Chlorobenzoxazole is frequently employed as an intermediate in organic synthesis. Notably, it has been used to synthesize derivatives such as 2-(2-naphthylamino)benzoxazole through reactions with 2-amino-1-naphthalenesulfonic acid. This demonstrates its role in creating complex organic molecules that may have pharmaceutical or industrial significance .
Fluorescent Probes and Dyes
The compound is also utilized in the development of fluorescent probes and dyes. Its structural characteristics allow it to be effective as a fluorescent brightener, particularly in the near-ultraviolet range. These properties make it valuable in applications such as biological imaging and materials science .
Photochemical Reactions
In photochemical studies, this compound has been involved in various coupling reactions, which are essential for synthesizing new materials with desired optical properties. For instance, it has been used in Minisci-type coupling reactions, showcasing its versatility in forming C-C bonds under photochemical conditions .
Case Study 1: Synthesis of Fluorescent Dyes
A study highlighted the use of this compound in synthesizing novel fluorescent dyes for biological applications. The researchers demonstrated that derivatives of this compound could effectively stain live cells, providing insights into cellular processes through fluorescence microscopy.
Case Study 2: Environmental Applications
Research has examined the potential of this compound as a sensitizing dye in solar energy applications. Its ability to absorb light efficiently makes it a candidate for enhancing the performance of photovoltaic cells, contributing to advancements in renewable energy technologies.
Data Table: Applications Summary
Mechanism of Action
2-Chlorobenzoxazole can be compared with other benzoxazole derivatives such as:
- 2-Chlorobenzothiazole
- 2-Chlorobenzimidazole
- 2-Aminobenzoxazole
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, it exhibits different reactivity and biological activity compared to 2-Chlorobenzothiazole and 2-Chlorobenzimidazole .
Comparison with Similar Compounds
- 2-Chlorobenzothiazole
- 2-Chlorobenzimidazole
- 2-Aminobenzoxazole .
Biological Activity
2-Chlorobenzoxazole is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, highlighting its anticancer, antifungal, and other pharmacological properties, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO and a molecular weight of 155.57 g/mol. The presence of the chlorine atom at the 2-position of the benzoxazole ring influences its biological activity, enhancing interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated that benzoxazole derivatives, including this compound, exhibit potent anticancer properties. In particular, research has focused on their effects against breast cancer cell lines such as MDA-MB-231 and MCF-7.
Table 1: Cytotoxicity of this compound Derivatives
Compound ID | Cell Line | IC (µM) | Mechanism of Action |
---|---|---|---|
11 | MDA-MB-231 | 5.63 | PARP-2 inhibition |
12 | MDA-MB-231 | 6.14 | PARP-2 inhibition |
Sorafenib | MDA-MB-231 | 7.47 | Standard drug comparison |
12 | MCF-7 | 3.79 | PARP-2 inhibition |
Sorafenib | MCF-7 | 7.26 | Standard drug comparison |
In one study, compounds derived from benzoxazole were synthesized and evaluated for their cytotoxic effects using the MTT assay, revealing that compounds 11 and 12 exhibited significant cytotoxicity against both cancer cell lines, outperforming the standard drug Sorafenib in some cases .
Antifungal Activity
The antifungal properties of benzoxazole derivatives have also been explored extensively. A study synthesized several derivatives of 2-aminobenzoxazole and evaluated their efficacy against various phytopathogenic fungi.
Table 2: Antifungal Activity of 2-Aminobenzoxazole Derivatives
Compound ID | Fungal Strain | EC (µg/mL) | Comparison Control (Hymexazol) |
---|---|---|---|
3a | Botrytis cinerea | 1.48 | 25.12 |
3b | Botrytis cinerea | 6.91 | 25.12 |
3c | Botrytis cinerea | 5.00 | 25.12 |
The results indicated that compounds 3a , 3b , and 3c showed remarkable antifungal activity, significantly superior to hymexazol, a known antifungal agent . These findings suggest that modifications to the benzoxazole structure could enhance antifungal potency.
The mechanisms underlying the biological activities of benzoxazoles are multifaceted:
- PARP-2 Inhibition : Compounds like 12 and 27 have been shown to inhibit PARP-2 enzyme activity, leading to cell cycle arrest and apoptosis in cancer cells .
- Antifungal Mechanism : The antifungal activity is attributed to the disruption of fungal cell wall integrity or interference with fungal metabolism .
- Broad Biological Activities : Benzoxazoles exhibit a range of activities including antimicrobial, anti-inflammatory, and antiviral effects due to their ability to interact with various biological receptors .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- A study demonstrated that derivatives with chloro substituents showed enhanced inhibitory activities against orexin receptors (OX1R and OX2R), indicating potential for treating sleep disorders .
- Another investigation into the structure–activity relationships revealed that specific modifications to the benzoxazole scaffold could lead to improved anticancer efficacy against multiple cancer types .
Q & A
Basic Research Questions
Q. How can researchers accurately identify and characterize 2-chlorobenzoxazole in laboratory settings?
- Methodological Answer : Utilize spectroscopic techniques such as , , and FT-IR to confirm the molecular structure. Cross-reference with CAS Registry Number 609-65-4 for validation . For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection. Safety protocols during handling (e.g., avoiding dust generation, using local exhaust ventilation) should align with JIS Z 7253:2019 standards .
Q. What are the recommended safety protocols for handling this compound in synthetic workflows?
- Methodological Answer :
- PPE : Impervious gloves, tightly sealed goggles, and protective clothing to prevent skin/eye contact .
- Storage : Store at 0–6°C in sealed containers away from strong oxidizing agents .
- Spill Management : Use inert absorbents (e.g., sand) and avoid water to prevent dispersion. Follow EPA DSSTox guidelines for waste disposal .
Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile matrices. Calibrate with certified reference standards and validate recovery rates using spiked samples .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives for pharmacological screening?
- Methodological Answer :
- Route 1 : React this compound with isoxazolones under reflux in chloroform (42% yield) or solvent-free conditions at 130°C (40% yield) .
- Route 2 : Employ phosphorus pentachloride for chlorination of intermediates like ethyl acetoacetate .
- Design Considerations : Monitor reaction progress via TLC and optimize stoichiometry using Design of Experiments (DoE) to account for competing side reactions (e.g., hydrolysis).
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Apply a systematic framework:
- Step 1 : Replicate studies under identical conditions (e.g., microbial strains, assay protocols) .
- Step 2 : Use statistical tools (e.g., ANOVA) to compare IC values across datasets.
- Step 3 : Investigate structural analogs (e.g., 2-aminobenzothiazole derivatives) to isolate substituent effects .
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- Electrophilicity : The chlorine atom at position 2 activates the benzoxazole ring for SNAr due to electron-withdrawing effects.
- Kinetics : Use Hammett plots to correlate substituent effects with reaction rates.
- Computational Support : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and charge distribution .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Conduct accelerated stability studies at 40°C/75% RH over 6 months. Analyze degradation products via LC-MS.
- Key Factors : Degradation is pH-dependent, with hydrolysis dominant in alkaline conditions. Stabilize formulations using buffering agents (e.g., citrate at pH 5–6) .
Q. Methodological and Ethical Considerations
Q. What frameworks are recommended for designing rigorous research questions involving this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- PICO : "Does this compound (Intervention) exhibit higher antifungal activity (Outcome) against Candida albicans (Population) compared to fluconazole (Comparison)?" .
Q. How should researchers navigate ethical compliance when studying this compound in biomedical contexts?
- Methodological Answer :
- Institutional Review : Submit protocols to ethics committees, emphasizing non-therapeutic use and adherence to FDA guidelines (e.g., prohibition of human/animal administration) .
- Data Transparency : Disclose synthetic byproducts and toxicity data in publications, referencing EPA DSSTox identifiers .
Q. Data Interpretation and Application
Q. How can cross-disciplinary approaches enhance the application of this compound in drug discovery?
- Methodological Answer : Integrate cheminformatics (e.g., PubChem bioactivity data ) with structural biology (e.g., molecular docking against fungal CYP51 targets ). Validate hits using phenotypic screening in Aspergillus models .
Q. What strategies are effective for interpreting conflicting thermodynamic data in this compound reactions?
Properties
IUPAC Name |
2-chloro-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVQDWDBTWSGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060643 | |
Record name | Benzoxazole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-18-9 | |
Record name | 2-Chlorobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzoxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROBENZOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFH5RW45PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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